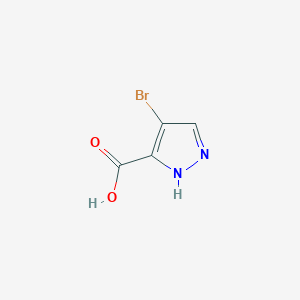
Benzoic acid, 2-(4-nonylbenzoyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-(4-nonylbenzoyl)-, also known as NBBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NBBA is a derivative of benzoic acid and is commonly used as a photo-initiator in polymerization reactions.
Mécanisme D'action
Benzoic acid, 2-(4-nonylbenzoyl)- acts as a photo-initiator by absorbing light energy and generating free radicals that initiate polymerization reactions. The mechanism of action involves the formation of excited states of Benzoic acid, 2-(4-nonylbenzoyl)-, followed by electron transfer reactions that lead to the formation of free radicals. These free radicals initiate polymerization reactions, leading to the formation of polymers with unique properties.
Effets Biochimiques Et Physiologiques
Benzoic acid, 2-(4-nonylbenzoyl)- has been shown to have low toxicity and is not considered to be harmful to human health. However, its long-term effects on human health are not well understood, and further studies are required to determine its safety profile. Benzoic acid, 2-(4-nonylbenzoyl)- has also been shown to have antimicrobial properties, making it a potential candidate for use in the development of antimicrobial coatings.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Benzoic acid, 2-(4-nonylbenzoyl)- in lab experiments include its high purity, stability, and ease of synthesis. However, its limitations include its high cost and limited availability, which may restrict its use in large-scale experiments.
Orientations Futures
There are several future directions for research on Benzoic acid, 2-(4-nonylbenzoyl)-. One potential area of research is the development of new applications for Benzoic acid, 2-(4-nonylbenzoyl)- in materials science, nanotechnology, and biomedicine. Another area of research is the optimization of the synthesis method to improve the yield and purity of Benzoic acid, 2-(4-nonylbenzoyl)-. Additionally, further studies are required to determine the long-term effects of Benzoic acid, 2-(4-nonylbenzoyl)- on human health and the environment.
Conclusion:
In conclusion, Benzoic acid, 2-(4-nonylbenzoyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method has been optimized to produce high yields of Benzoic acid, 2-(4-nonylbenzoyl)- with excellent purity. Benzoic acid, 2-(4-nonylbenzoyl)- acts as a photo-initiator by generating free radicals that initiate polymerization reactions. Benzoic acid, 2-(4-nonylbenzoyl)- has low toxicity and has been shown to have antimicrobial properties. However, further studies are required to determine its safety profile and long-term effects on human health and the environment. There are several future directions for research on Benzoic acid, 2-(4-nonylbenzoyl)-, including the development of new applications and the optimization of the synthesis method.
Méthodes De Synthèse
The synthesis of Benzoic acid, 2-(4-nonylbenzoyl)- involves the reaction of nonylphenol with benzoic anhydride under acidic conditions. The resulting compound is purified through recrystallization and characterized using various spectroscopic techniques. The synthesis method has been optimized to produce high yields of Benzoic acid, 2-(4-nonylbenzoyl)- with excellent purity.
Applications De Recherche Scientifique
Benzoic acid, 2-(4-nonylbenzoyl)- has been extensively studied for its potential applications in various scientific fields. In materials science, Benzoic acid, 2-(4-nonylbenzoyl)- is used as a photo-initiator in polymerization reactions, leading to the formation of polymers with unique properties. In the field of nanotechnology, Benzoic acid, 2-(4-nonylbenzoyl)- has been used to synthesize gold nanoparticles with controlled morphology and size. Benzoic acid, 2-(4-nonylbenzoyl)- has also been studied for its potential use in the development of photodynamic therapy for cancer treatment.
Propriétés
Numéro CAS |
13936-29-3 |
|---|---|
Nom du produit |
Benzoic acid, 2-(4-nonylbenzoyl)- |
Formule moléculaire |
C23H28O3 |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
2-(4-nonylbenzoyl)benzoic acid |
InChI |
InChI=1S/C23H28O3/c1-2-3-4-5-6-7-8-11-18-14-16-19(17-15-18)22(24)20-12-9-10-13-21(20)23(25)26/h9-10,12-17H,2-8,11H2,1H3,(H,25,26) |
Clé InChI |
RIMAJWNGTMFZOT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O |
SMILES canonique |
CCCCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O |
Autres numéros CAS |
13936-29-3 |
Synonymes |
2-(4-Nonylbenzoyl)benzoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(2R,3S)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B84164.png)


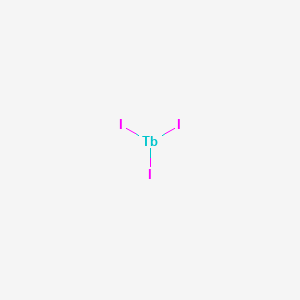
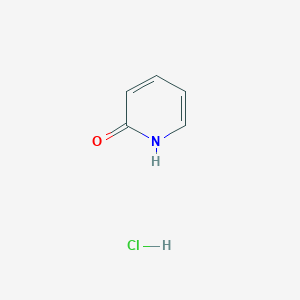
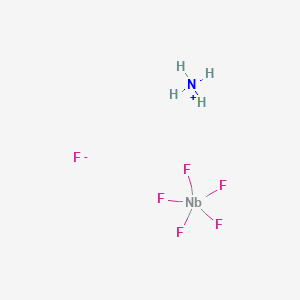
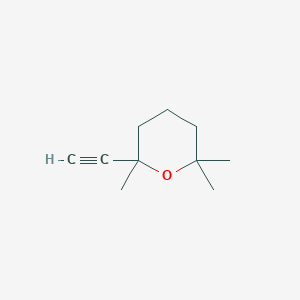
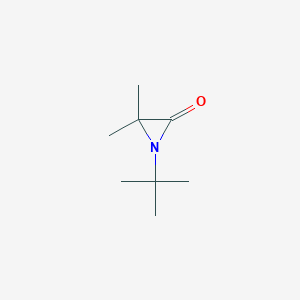
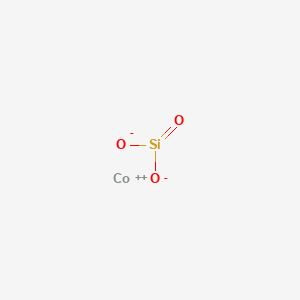
![5-Methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B84183.png)
